3-(1-Amino-2-fluoroethyl)benzonitrile
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Overview
Description
3-(1-Amino-2-fluoroethyl)benzonitrile is a chemical compound with the molecular formula C9H9FN2 It is characterized by the presence of an amino group, a fluoroethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-fluoroethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the amino group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-fluoroethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can react with the fluoroethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
3-(1-Amino-2-fluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-fluoroethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzonitrile moiety can interact with aromatic residues in proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethyl)benzonitrile: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-(1-Amino-2-chloroethyl)benzonitrile: Contains a chloro group instead of a fluoro group, which can influence its chemical properties and reactivity.
3-(1-Amino-2-hydroxyethyl)benzonitrile: Contains a hydroxy group, making it more hydrophilic compared to the fluoro derivative.
Uniqueness
3-(1-Amino-2-fluoroethyl)benzonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
3-(1-amino-2-fluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H9FN2/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4,9H,5,12H2 |
InChI Key |
XLLZDBOXYLFJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CF)N)C#N |
Origin of Product |
United States |
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